3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the triazolo[4,3-b]pyridazine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system, and finally the attachment of the pyrimidin-4-one moiety.
Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.
Construction of Octahydropyrrolo[3,4-c]pyrrole Ring System: This step typically involves a series of hydrogenation and cyclization reactions, often under high pressure and temperature.
Attachment of Pyrimidin-4-one Moiety: This final step involves the condensation of the intermediate with a suitable pyrimidine derivative, often under reflux conditions in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 3-[2-(5-{3-Propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Uniqueness
The uniqueness of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its specific structural features, such as the ethyl group on the triazolo[4,3-b]pyridazine ring and the octahydropyrrolo[3,4-c]pyrrole ring system. These features may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H26N8O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C21H26N8O2/c1-4-17-23-24-18-5-6-19(25-29(17)18)26-7-15-9-27(10-16(15)8-26)20(30)11-28-12-22-14(3)13(2)21(28)31/h5-6,12,15-16H,4,7-11H2,1-3H3 |
InChI Key |
GPLKRSNESUCWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CN5C=NC(=C(C5=O)C)C |
Origin of Product |
United States |
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